molecular formula C11H20O4 B3104288 7-(tert-Butoxy)-7-oxoheptanoic acid CAS No. 1469894-57-2

7-(tert-Butoxy)-7-oxoheptanoic acid

Cat. No.: B3104288
CAS No.: 1469894-57-2
M. Wt: 216.27 g/mol
InChI Key: QUTDCEYUFAPSIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(tert-Butoxy)-7-oxoheptanoic acid is an organic compound characterized by the presence of a tert-butoxy group and a ketone functional group on a heptanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-Butoxy)-7-oxoheptanoic acid can be achieved through several methods. One common approach involves the esterification of heptanoic acid with tert-butyl alcohol in the presence of an acid catalyst, followed by oxidation to introduce the ketone functionality. Another method includes the use of tert-butyl esters, which can be converted into the desired compound via transesterification and subsequent oxidation reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and oxidation processes. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis, allowing for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

7-(tert-Butoxy)-7-oxoheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

7-(tert-Butoxy)-7-oxoheptanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(tert-Butoxy)-7-oxoheptanoic acid involves its interaction with various molecular targets. The tert-butoxy group can undergo hydrolysis to release tert-butyl alcohol, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate biological pathways and chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-((7-(tert-Butoxy)-7-oxoheptyl)oxy)ethoxy)acetic acid
  • Potassium tert-butoxide
  • Sodium tert-butoxide

Uniqueness

7-(tert-Butoxy)-7-oxoheptanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications .

Properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-11(2,3)15-10(14)8-6-4-5-7-9(12)13/h4-8H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTDCEYUFAPSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1469894-57-2
Record name 7-(tert-Butoxy)-7-oxoheptanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(tert-Butoxy)-7-oxoheptanoic acid
Reactant of Route 2
Reactant of Route 2
7-(tert-Butoxy)-7-oxoheptanoic acid
Reactant of Route 3
Reactant of Route 3
7-(tert-Butoxy)-7-oxoheptanoic acid
Reactant of Route 4
Reactant of Route 4
7-(tert-Butoxy)-7-oxoheptanoic acid
Reactant of Route 5
Reactant of Route 5
7-(tert-Butoxy)-7-oxoheptanoic acid
Reactant of Route 6
Reactant of Route 6
7-(tert-Butoxy)-7-oxoheptanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.